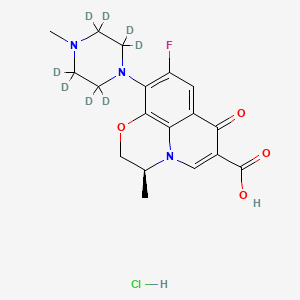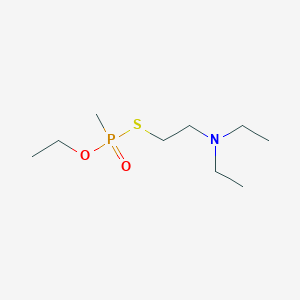
4-(Tributylstannyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tributylstannyl)isoxazole is a chemical compound belonging to the class of isoxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tributylstannyl group attached to the isoxazole ring. Isoxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tributylstannyl)isoxazole typically involves the introduction of a tributylstannyl group to the isoxazole ring. One common method is the Stille coupling reaction, where a halogenated isoxazole reacts with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as cesium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tributylstannyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions such as the Stille or Suzuki-Miyaura coupling.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Stille Coupling: Palladium catalyst, cesium carbonate, tetrahydrofuran.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base, solvent.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-(Tributylstannyl)isoxazole has significant applications in scientific research, particularly in:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: Isoxazole derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Isoxazoles are used in the development of advanced materials such as liquid crystals and photochromic compounds.
Mécanisme D'action
The mechanism of action of 4-(tributylstannyl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The isoxazole ring’s electronic properties also play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
- 4-Bromoisoxazole
- 4-Iodoisoxazole
- 4-Fluoroisoxazole
Comparison: 4-(Tributylstannyl)isoxazole is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to other halogenated isoxazoles. This compound is particularly valuable in cross-coupling reactions, where the tributylstannyl group can be efficiently replaced by various functional groups, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H29NOSn |
|---|---|
Poids moléculaire |
358.11 g/mol |
Nom IUPAC |
tributyl(1,2-oxazol-4-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;2-3H; |
Clé InChI |
KHWSYZDDJXELTN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CON=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
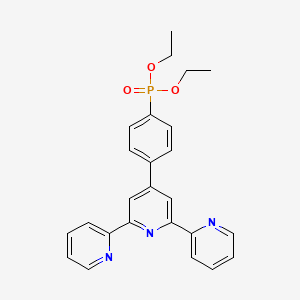
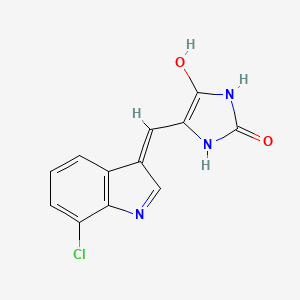
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
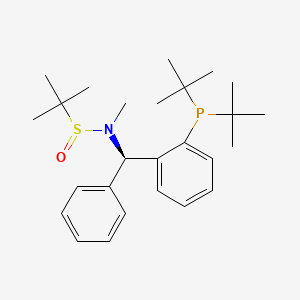
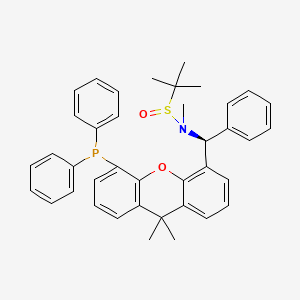
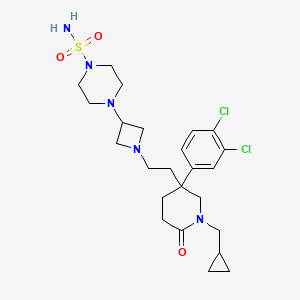
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
